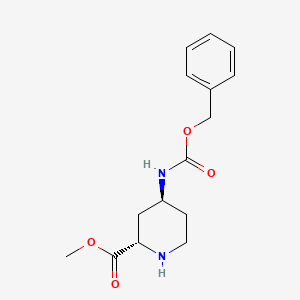

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate

Overview

Description

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate, also known as Z-DEVD-MK, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of caspase-3, an enzyme that plays a crucial role in programmed cell death or apoptosis.

Mechanism Of Action

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate acts as a competitive inhibitor of caspase-3 by binding to its active site. Caspase-3 is a cysteine protease that cleaves various cellular proteins during apoptosis. By inhibiting caspase-3 activity, Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate prevents the cleavage of these proteins, leading to the suppression of apoptosis.

Biochemical And Physiological Effects

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has been shown to have a potent inhibitory effect on caspase-3 activity in vitro and in vivo. It has been demonstrated to suppress apoptosis in different cell types, including cancer cells, neurons, and cardiomyocytes. In addition, Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate in lab experiments is its high selectivity for caspase-3. It does not inhibit other caspases or proteases, making it an ideal tool for studying the role of caspase-3 in different cellular processes. However, one of the limitations of using Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has great potential for future research in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. Some of the future directions for Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate research include:

1. Developing more potent and selective caspase-3 inhibitors based on the structure of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate.

2. Investigating the role of caspase-3 in different cellular processes, including autophagy, cell proliferation, and differentiation.

3. Studying the involvement of caspase-3 in different diseases, including Alzheimer's disease, Parkinson's disease, and ischemic heart disease.

4. Developing new therapeutic strategies based on the inhibition of caspase-3 activity, including the use of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate or other caspase-3 inhibitors in combination with other drugs.

Conclusion:

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a potent and selective inhibitor of caspase-3 that has been widely used in scientific research. It has been shown to have anti-apoptotic, anti-inflammatory, and neuroprotective effects in various cellular and animal models. Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has great potential for future research in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. Its high selectivity for caspase-3 makes it an ideal tool for studying the role of caspase-3 in different cellular processes.

Synthesis Methods

The synthesis of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate involves the reaction of N-Boc-DEVD-CHO with methyl 2-piperidinecarboxylate in the presence of a catalytic amount of triethylamine. The reaction proceeds smoothly to give the desired product in good yield and purity. The compound can be further purified by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has been widely used in scientific research to investigate the role of caspase-3 in various cellular processes. It has been shown to inhibit caspase-3 activity in vitro and in vivo, leading to the suppression of apoptosis in different cell types. This compound has been used to study the mechanism of action of caspase-3 and its involvement in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name |

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLASEBQWDFQNFF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743208 | |

| Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate | |

CAS RN |

1255664-48-2 | |

| Record name | Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)